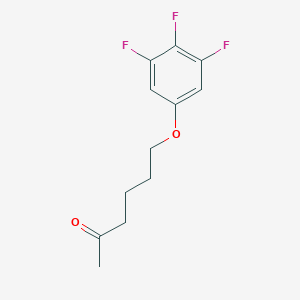
6-(3,4,5-Trifluorophenoxy)hexan-2-one
Description
6-(3,4,5-Trifluorophenoxy)hexan-2-one is a fluorinated ketone derivative featuring a hexan-2-one backbone substituted with a 3,4,5-trifluorophenoxy group. Fluorinated compounds like this are often prized for their enhanced thermal stability, electronegativity, and resistance to metabolic degradation . However, as of 2025, CymitQuimica reports that this compound is discontinued, prompting researchers to seek alternatives or modified analogs .
Properties
IUPAC Name |
6-(3,4,5-trifluorophenoxy)hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-8(16)4-2-3-5-17-9-6-10(13)12(15)11(14)7-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOZPPGLCQCEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCOC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCOC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(3,4,5-Trifluorophenoxy)hexan-2-one” involves specific chemical reactions and conditions. The preparation methods can vary, but they generally include steps such as carbonization, hydrothermal processes, and acidification. These methods ensure the compound’s purity and effectiveness .
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as hydrothermal carbonization are preferred due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
“6-(3,4,5-Trifluorophenoxy)hexan-2-one” undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides.
Reduction: Gain of electrons or hydrogen.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids. The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically produce oxides, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
“6-(3,4,5-Trifluorophenoxy)hexan-2-one” has numerous applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its therapeutic properties and potential drug development.
Industry: Utilized in manufacturing processes and as a component in various industrial products
Mechanism of Action
The mechanism of action of “6-(3,4,5-Trifluorophenoxy)hexan-2-one” involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 6-(3,4,5-Trifluorophenoxy)hexan-2-one with structurally related fluorinated ketones and ethers:
Fluorination Impact on Properties
- In contrast, MUT_JK103’s extensive fluorination amplifies dipole moments, enabling alignment in electric fields for optoelectronic uses .
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. The discontinued trifluoro-hexan-2-one analog (with additional CF3 groups) may offer enhanced stability compared to the base compound but at the cost of synthetic complexity .
Application-Specific Comparisons
- Organic Synthesis : The camphor-derived ketones (9a/9b) are efficient in Claisen-Schmidt reactions but lack fluorination, limiting their utility in fluorochemical pathways.
- Materials Science: MUT_JK103’s elongated, fluorinated structure is tailored for liquid crystals, whereas this compound’s simpler structure may serve as a precursor for fluorinated surfactants or agrochemicals.
Research Findings and Limitations
- Discontinuation Challenges: The discontinuation of this compound highlights supply chain vulnerabilities for fluorinated intermediates. Researchers must explore alternatives like MUT_JK103 or re-engineer synthetic routes .
- Structural Trade-offs : While MUT_JK103 offers superior dipole properties, its complexity increases synthesis costs. Simpler analogs like the camphor derivatives prioritize reaction efficiency over fluorination benefits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


